REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:10][CH3:11])=[CH:4][C:5]([CH:8]=C)=[N:6][CH:7]=1.[O-:12][Mn](=O)(=O)=O.[K+].[OH2:18]>CC(C)=O>[Cl:1][C:2]1[C:3]([O:10][CH3:11])=[CH:4][C:5]([C:8]([OH:12])=[O:18])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
435 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=NC1)C=C)OC
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt for 15 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered through a glass-filter pad
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=NC1)C(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 987 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |